![molecular formula C26H25N3O3S B5115751 N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B5115751.png)
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized using 2-aminophenol and substituted aryl aldehydes in the presence of a catalyst such as Cu2O in DMSO at room temperature.
Thiocarbamoylation: The benzoxazole derivative is then subjected to thiocarbamoylation using appropriate reagents to introduce the carbamothioyl group.
Final Coupling: The final step involves coupling the thiocarbamoylated benzoxazole with 4-propan-2-yloxybenzamide under suitable reaction conditions to obtain the target compound.
Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the benzoxazole ring or the carbamothioyl group are replaced by other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to inhibit the growth of various pathogens and cancer cells.
Pharmaceuticals: It is explored as a lead compound for the development of new drugs targeting specific diseases, including bacterial infections and cancer.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific enzymes involved in the biosynthesis of essential biomolecules, leading to the disruption of cellular processes in pathogens and cancer cells. Additionally, it can bind to receptors on the cell surface, modulating signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide is unique compared to other benzoxazole derivatives due to its specific structural features and functional groups. Similar compounds include:
2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)aniline: This compound shares the benzoxazole core but lacks the carbamothioyl and propan-2-yloxybenzamide groups.
2-methyl-5-nitro-1,3-benzoxazole: This derivative has a nitro group instead of the carbamothioyl group, resulting in different chemical properties and biological activities.
Properties
IUPAC Name |
N-[[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3S/c1-15(2)31-20-10-8-18(9-11-20)24(30)29-26(33)28-22-14-19(7-6-17(22)4)25-27-21-12-5-16(3)13-23(21)32-25/h5-15H,1-4H3,(H2,28,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKHYKMQGWVGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(O2)C3=CC(=C(C=C3)C)NC(=S)NC(=O)C4=CC=C(C=C4)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
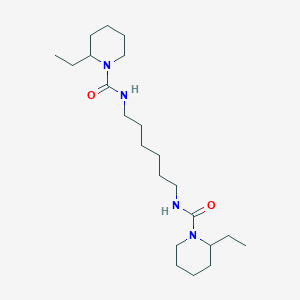
![3-[3-[1-[(1-Ethylimidazol-2-yl)methyl]pyrazol-3-yl]phenyl]pyridine](/img/structure/B5115675.png)
![[4-[(2S,6R)-2,6-dimethylmorpholin-4-yl]piperidin-1-yl]-[1-[(2-methylphenyl)methyl]triazol-4-yl]methanone](/img/structure/B5115681.png)
![N-[6-[(2,2-diphenylacetyl)amino]pyridin-2-yl]-2,2-diphenylacetamide](/img/structure/B5115687.png)
![N-(2-(4-chlorophenyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)-4-methoxybenzamide](/img/structure/B5115692.png)
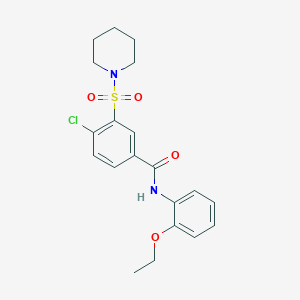
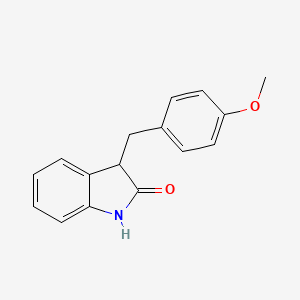
![1-(Benzo[d]thiazol-2-yl)-4-((dimethylamino)methylene)-3-propyl-1H-pyrazol-5(4H)-one](/img/structure/B5115710.png)
![5-chloro-N-[[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-2-methoxybenzamide](/img/structure/B5115715.png)
![4-[(3,5-dioxo-1-phenyl-4-pyrazolidinylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B5115723.png)
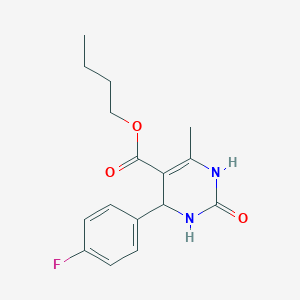
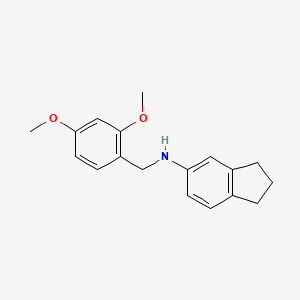
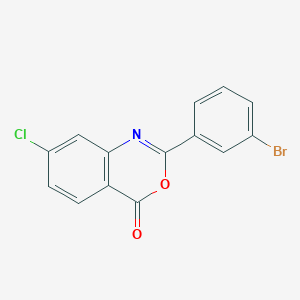
![N-[2-[[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]methyl]-3,4-dihydro-1H-isoquinolin-7-yl]-3-methoxypropanamide](/img/structure/B5115750.png)
